molecular formula C14H19N5O2S2 B4129684 4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide

4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide

Cat. No.: B4129684
M. Wt: 353.5 g/mol
InChI Key: XZALBNGPGOPFJC-UHFFFAOYSA-N
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Description

4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the sulfonamide group makes it a potential candidate for various biological and chemical applications.

Properties

IUPAC Name

1-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S2/c1-9(13-8-19(3)18-10(13)2)16-14(22)17-11-4-6-12(7-5-11)23(15,20)21/h4-9H,1-3H3,(H2,15,20,21)(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZALBNGPGOPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields . The choice of reagents and catalysts can also be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the pyrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in various physiological effects, including neurotoxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide lies in its combination of the pyrazole ring with the sulfonamide group. This structural feature imparts unique chemical and biological properties, making it a versatile compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide
Reactant of Route 2
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4-({[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]carbamothioyl}amino)benzenesulfonamide

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